N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide
CAS No.: 1211831-39-8
Cat. No.: VC5203099
Molecular Formula: C12H13N3O3S
Molecular Weight: 279.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211831-39-8 |
|---|---|
| Molecular Formula | C12H13N3O3S |
| Molecular Weight | 279.31 |
| IUPAC Name | N-(1,2-oxazol-3-yl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide |
| Standard InChI | InChI=1S/C12H13N3O3S/c1-8(7-9-3-2-6-19-9)13-11(16)12(17)14-10-4-5-18-15-10/h2-6,8H,7H2,1H3,(H,13,16)(H,14,15,17) |
| Standard InChI Key | BCLJHEPGYJJMAK-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=CS1)NC(=O)C(=O)NC2=NOC=C2 |
Introduction
Molecular Formula:
C12H14N2O3S
Synthesis
The synthesis of N1-(isoxazol-3-yl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide typically involves:
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Preparation of the isoxazole derivative: Isoxazole rings are often synthesized via cyclization reactions involving hydroxylamine and β-keto esters.
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Functionalization with thiophene: The thiophene moiety can be introduced through alkylation or amidation reactions.
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Formation of the oxalamide bond: The final step involves coupling an oxalyl chloride derivative with the amine-containing intermediates under controlled conditions.
Reaction Conditions:
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Reagents: Oxalyl chloride, amines, and base catalysts (e.g., triethylamine).
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Solvents: Organic solvents like dichloromethane or acetonitrile.
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Temperature: Typically carried out at low temperatures to avoid side reactions.
Analytical Characterization
To confirm the structure of this compound, various spectroscopic techniques are employed:
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NMR Spectroscopy:
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Proton (H) NMR: Signals corresponding to aromatic protons from isoxazole and thiophene rings.
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Carbon (C) NMR: Peaks for carbon atoms in the oxalamide and heterocyclic systems.
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming molecular weight.
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Infrared (IR) Spectroscopy:
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Characteristic amide bands (~1650 cm) for C=O stretching.
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Signals for C-N stretching and heterocyclic vibrations.
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Biological Significance and Applications
Compounds containing isoxazole and thiophene scaffolds often exhibit significant biological activities due to their ability to interact with biological targets.
Potential Applications:
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Pharmacological Activity:
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Isoxazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties.
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Thiophene-containing compounds have demonstrated antifungal, antibacterial, and anticancer activities.
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The oxalamide group may enhance binding affinity to enzymes or receptors through hydrogen bonding.
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Drug Discovery:
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This compound could serve as a lead molecule for developing inhibitors targeting enzymes like lipoxygenases or kinases.
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Molecular docking studies could predict its interaction with specific protein targets.
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Material Science:
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Heterocyclic compounds like this one may find applications in organic electronics or as ligands in coordination chemistry.
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